2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Overview
Description
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) is a reagent used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands . It can also be used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis .
Synthesis Analysis
The synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane involves the phosphitylation of alcohols and heteroatomic nucleophiles . This process results in the formation of useful glycosyl donors and ligands .Molecular Structure Analysis
The molecular structure of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is represented by the empirical formula C6H12ClO2P . It has a molecular weight of 182.59 .Chemical Reactions Analysis
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used in various types of chemical reactions. It is suitable for Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has a refractive index n20/D of 1.471 (lit.) . It has a boiling point of 81.5-82 °C/13 mmHg (lit.) and a density of 1.149 g/mL at 25 °C (lit.) .Scientific Research Applications
Phosphitylation of Alcohols
This compound is utilized as a reagent for the phosphitylation of alcohols, which is a crucial step in the synthesis of phosphorus-containing organic molecules. By reacting with alcohols, it forms stable intermediates that can be further processed to create a variety of organic phosphates, which are important in drug development and biochemical research .
Synthesis of Glycosyl Donors
In carbohydrate chemistry, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used to generate glycosyl donors. These donors are essential for the formation of glycosidic bonds, which are the links between sugar molecules in oligosaccharides and polysaccharides. This application is particularly relevant in the synthesis of complex carbohydrates for biological studies .
Ligand Formation for Catalysis
The compound serves as a phosphitylation reagent that can lead to the formation of ligands. These ligands are often used in catalytic processes, including transition metal-catalyzed cross-coupling reactions. Such reactions are fundamental in creating complex organic molecules, including pharmaceuticals and polymers .
Derivatization for NMR Analysis
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: is employed to derivatize lignin samples for 31P NMR analysis. This allows for the detailed characterization of lignin, which is crucial for understanding its structure and reactivity in the development of bio-based materials .
Enzyme Kinetics and Protein-Protein Interactions
The compound is used in the study of enzyme kinetics and protein-protein interactions. It plays a role in the synthesis of organic compounds that can mimic or interfere with natural enzymatic processes or protein interactions. This is valuable in the development of new therapies and the study of biochemical pathways .
Structural Studies of Proteins and Nucleic Acids
In structural biology, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane contributes to the study of the structure and function of proteins and nucleic acids. It can be used to synthesize probes or markers that help in elucidating the three-dimensional structures of these biomolecules .
Organic Synthesis
This versatile reagent is also applied in general organic synthesis. It can be used to introduce phosphorus-containing functional groups into organic molecules, which is a key step in the synthesis of many organic compounds, including those with biological activity .
Cross-Coupling Reactions
Lastly, it is used in various cross-coupling reactions, which are a family of reactions that join two organic groups together using a metal catalyst. These reactions are widely used in the pharmaceutical industry to create complex molecules efficiently .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) are alcohols and heteroatomic nucleophiles . The compound acts as a reagent for the phosphitylation of these targets, resulting in the formation of useful glycosyl donors and ligands .
Mode of Action
TMDP interacts with its targets through a process known as phosphitylation . This involves the transfer of a phosphorus-containing group from TMDP to the target molecule, which can be an alcohol or a heteroatomic nucleophile .
Biochemical Pathways
The phosphitylation process affects the biochemical pathways of the target molecules. It leads to the formation of glycosyl donors and ligands , which can participate in various biochemical reactions . For instance, these products can be used in the synthesis of other organic phosphorus compounds, such as transition metal complexes .
Result of Action
The phosphitylation of alcohols and heteroatomic nucleophiles by TMDP results in the formation of glycosyl donors and ligands . These products can be used in further chemical reactions, expanding the range of compounds that can be synthesized .
Action Environment
TMDP is very sensitive to moisture, and all procedures involving it should be performed under an inert atmosphere . This suggests that environmental factors such as humidity can significantly influence the action, efficacy, and stability of TMDP .
Future Directions
properties
IUPAC Name |
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClO2P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPCXYWWBFBNSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OP(O1)Cl)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404385 | |
Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
CAS RN |
14812-59-0 | |
Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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